

## A Comparative Meta-Analysis of Avibactam-Containing Therapies in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Avibactam-containing therapies against alternative treatments, based on meta-analyses of clinical trial data. The information is intended to support research, scientific understanding, and professional decision-making in drug development.

### **Executive Summary**

Avibactam, a non- $\beta$ -lactam  $\beta$ -lactamase inhibitor, is combined with  $\beta$ -lactam antibiotics, most notably ceftazidime, to combat a wide range of multidrug-resistant Gram-negative bacteria. Meta-analyses of clinical trials consistently demonstrate that ceftazidime-avibactam (CAZ-AVI) offers significant advantages in treating serious infections, particularly those caused by Carbapenem-Resistant Enterobacterales (CRE) and other resistant pathogens. Compared to traditional therapies like colistin and carbapenems, CAZ-AVI has shown superior efficacy in terms of mortality rates and clinical cure rates, along with a favorable safety profile, especially concerning nephrotoxicity. While generally as effective as carbapenems against infections with Extended-Spectrum  $\beta$ -Lactamase (ESBL)-producing organisms, CAZ-AVI has been associated with a higher rate of serious adverse events in some analyses. For multidrug-resistant Pseudomonas aeruginosa, CAZ-AVI has also demonstrated a significant reduction in inhospital mortality compared to other antimicrobial agents.



# Data Presentation: A Meta-Analysis of Clinical Outcomes

The following tables summarize the quantitative data from various meta-analyses, comparing Avibactam-containing therapies with other antimicrobial regimens across different patient populations and pathogens.

Table 1: Ceftazidime-Avibactam (CAZ-AVI) vs.

**Comparators for Carbapenem-Resistant** 

**Enterobacterales (CRE) Infections** 

| Outcome                                         | CAZ-AVI<br>Group          | Comparator<br>Group<br>(Other<br>Regimens) | Risk Ratio<br>(RR) [95%<br>CI] | p-value   | Citation |
|-------------------------------------------------|---------------------------|--------------------------------------------|--------------------------------|-----------|----------|
| 30-Day<br>Mortality                             | Lower                     | Higher                                     | 0.55 [0.45 -<br>0.68]          | < 0.00001 | [1][2]   |
| 30-Day Mortality (vs. Colistin- based regimens) | Lower                     | Higher                                     | 0.48 [0.33 -<br>0.69]          | < 0.0001  | [1][2]   |
| Clinical Cure<br>Rate                           | Higher                    | Lower                                      | 1.75 [1.57 -<br>2.18]          | < 0.00001 | [1][2]   |
| Nephrotoxicit<br>y Rate                         | Lower                     | Higher                                     | 0.41 [0.20 -<br>0.84]          | 0.02      | [1][2]   |
| Relapse Rate                                    | No significant difference | No significant difference                  | 0.69 [0.29 -<br>1.66]          | 0.41      | [1][2]   |

### Table 2: Ceftazidime-Avibactam (CAZ-AVI) vs. Carbapenems for Infections with ESBL-producing Enterobacteriaceae



| Outcome                                | CAZ-AVI<br>Group          | Comparator<br>Group<br>(Mostly<br>Carbapene<br>ms) | Risk Ratio<br>(RR) [95%<br>CI] | p-value | Citation  |
|----------------------------------------|---------------------------|----------------------------------------------------|--------------------------------|---------|-----------|
| 30-Day All-<br>Cause<br>Mortality      | No significant difference | No significant difference                          | 1.10 [0.70 -<br>1.72]          | 0.69    | [3][4][5] |
| Late Follow-<br>up Mortality           | No significant difference | No significant difference                          | 1.23 [0.87 -<br>1.76]          | 0.25    | [3][4][5] |
| Clinical<br>Response                   | No significant difference | No significant difference                          | 0.98 [0.96 -<br>1.01]          | 0.21    | [3][4][5] |
| Microbiologic<br>al Response<br>(UTI)  | Higher                    | Lower                                              | 1.14 [1.0 -<br>1.29]           | 0.05    | [3][4][5] |
| Serious<br>Adverse<br>Events<br>(SAEs) | Higher                    | Lower                                              | 1.24 [1.00 -<br>1.54]          | 0.05    | [3][4][5] |

Table 3: Ceftazidime-Avibactam (CAZ-AVI) vs. Other Antimicrobials for Drug-Resistant Klebsiella pneumoniae



| Outcome                     | CAZ-AVI<br>Group | Comparator<br>Group<br>(Standard<br>Antibiotic<br>Therapy) | Finding                               | Citation |
|-----------------------------|------------------|------------------------------------------------------------|---------------------------------------|----------|
| Clinical Efficacy           | Superior         | Inferior                                                   | Statistically significant improvement | [6]      |
| Bacterial<br>Clearance Rate | Higher           | Lower                                                      | Statistically significant improvement | [6]      |
| Adverse<br>Reactions        | Decreased        | Increased                                                  | Favorable safety profile for CAZ-AVI  | [6]      |
| Mortality                   | Decreased        | Increased                                                  | Favorable<br>outcome for<br>CAZ-AVI   | [6]      |

Table 4: Ceftazidime-Avibactam (CAZ-AVI) vs. Other Antimicrobials for Multidrug-Resistant Pseudomonas aeruginosa (MDR-PA)

| Outcome                  | CAZ-AVI<br>Group | Comparator<br>Group | Risk Ratio<br>(RR) [95%<br>CI] | p-value | Citation |
|--------------------------|------------------|---------------------|--------------------------------|---------|----------|
| In-hospital<br>Mortality | Lower            | Higher              | 0.60 [0.37 -<br>0.97]          | 0.04    | [7]      |
| 30-Day<br>Mortality      | Lower            | Higher              | 0.54 [0.28 -<br>1.05]          | 0.07    | [7]      |

# Table 5: Ceftazidime-Avibactam (CAZ-AVI) Monotherapy vs. Combination Therapy for Carbapenem-Resistant



**Gram-Negative Pathogens** 

| Outcome                          | CAZ-AVI<br>Monotherap<br>y               | CAZ-AVI<br>Combinatio<br>n Therapy   | Odds Ratio<br>(OR) [95%<br>CI] | Finding                                                      | Citation |
|----------------------------------|------------------------------------------|--------------------------------------|--------------------------------|--------------------------------------------------------------|----------|
| Mortality Rate                   | No significant<br>difference             | No significant<br>difference         | 1.03 [0.79 -<br>1.34]          | No beneficial effect of combination therapy on mortality.    | [8]      |
| Microbiologic<br>al Clearance    | No significant difference                | No significant difference            | 0.99 [0.54 -<br>1.81]          | No significant difference.                                   | [8]      |
| Clinical<br>Success              | No significant difference                | No significant difference            | 0.95 [0.64 -<br>1.39]          | No significant difference.                                   | [8]      |
| Post-<br>treatment<br>Resistance | Trend<br>towards<br>higher<br>resistance | Trend<br>towards lower<br>resistance | 0.65 [0.34 -<br>1.26]          | A trend favoring combination therapy in reducing resistance. | [8]      |

### **Experimental Protocols**

The data presented is derived from systematic reviews and meta-analyses of published clinical trials. The general methodology employed in these studies is as follows:

- Systematic Literature Search: A comprehensive search of medical databases such as
   PubMed, Embase, and the Cochrane Library was conducted to identify relevant studies.[1][9]

   Search terms typically included "ceftazidime-avibactam," "avibactam," "meta-analysis,"
   "clinical trial," and terms for specific infections and pathogens.[1][9]
- Study Selection: Inclusion and exclusion criteria were predefined to select studies for the meta-analysis. Typically, randomized controlled trials (RCTs) and observational studies comparing ceftazidime-avibactam to a comparator arm were included.[1][5][9]



- Data Extraction: Two independent reviewers typically extracted data from the selected studies to minimize bias.[7] Extracted information included study design, patient characteristics, interventions, and outcomes such as mortality, clinical cure, microbiological response, and adverse events.
- Quality Assessment: The methodological quality and risk of bias of the included studies were assessed using standardized tools, such as the Newcastle-Ottawa Scale for observational studies.[6][7]
- Statistical Analysis: Meta-analysis was performed using statistical software. Dichotomous outcomes were often analyzed using risk ratios (RR) or odds ratios (OR) with 95% confidence intervals (CIs).[1][6] Statistical heterogeneity between studies was evaluated using metrics like the I<sup>2</sup> statistic.[3][10]

# Mandatory Visualizations Signaling Pathways and Experimental Workflows





Click to download full resolution via product page

Caption: Mechanism of Avibactam Action





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Efficacy and Safety of Ceftazidime-Avibactam for the Treatment of Carbapenem-Resistant Enterobacterales Bloodstream Infection: a Systematic Review and Meta-Analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. cris.tau.ac.il [cris.tau.ac.il]

### Validation & Comparative





- 5. Efficacy and safety of ceftazidime/avibactam: a systematic review and meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of ceftazidime-avibactam versus standard antibiotic therapy for resistant Gram-negative bacterial infections: a systematic review and meta-analysis -PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ceftazidime-avibactam versus other antimicrobial agents for treatment of Multidrugresistant Pseudomonas aeruginosa: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Ceftazidime-Avibactam Therapy Versus Ceftazidime-Avibactam-Based Combination Therapy in Patients With Carbapenem-Resistant Gram-Negative Pathogens: A Meta-Analysis [frontiersin.org]
- 9. Efficacy of Ceftazidime-avibactam in treating Gram-negative infections: a systematic review and meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluating the clinical effectiveness of new beta-lactam/beta-lactamase inhibitor combination antibiotics: A systematic literature review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Meta-Analysis of Avibactam-Containing Therapies in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1249370#meta-analysis-of-clinical-trial-data-for-avibactam-containing-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com